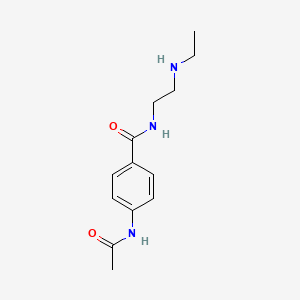
Desethyl-N-acetylprocainamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desethyl-N-acetylprocainamide, also known as this compound, is a useful research compound. Its molecular formula is C13H19N3O2 and its molecular weight is 249.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Profile
Desethyl-N-acetylprocainamide is primarily recognized for its role as a metabolite of N-acetylprocainamide, an antiarrhythmic drug. Studies have shown that it possesses antiarrhythmic properties, albeit with reduced potency compared to its parent compound. For instance, research indicates that while N-acetylprocainamide is more potent, this compound still contributes to the overall therapeutic effects observed in patients receiving procainamide therapy .
Table 1: Comparative Potency of Procainamide Metabolites
| Compound | Potency (Relative to Procainamide) |
|---|---|
| Procainamide | 1.0 |
| N-Acetylprocainamide | 1.8 |
| This compound | 0.6 |
Clinical Implications
The clinical relevance of this compound is highlighted in various studies examining its plasma concentrations in patients undergoing long-term procainamide treatment. High-performance liquid chromatography (HPLC) methods have been developed for measuring plasma levels of procainamide and its metabolites, including this compound . These measurements are crucial for understanding the drug's pharmacokinetics and ensuring therapeutic efficacy while minimizing potential toxicity.
Case Studies
- Patient Monitoring : A study involving patients treated with procainamide demonstrated that plasma concentrations of this compound can be routinely measured alongside procainamide and N-acetylprocainamide. This monitoring aids in tailoring individual treatment regimens based on metabolite levels, thereby enhancing patient safety and drug efficacy .
- Metabolic Pathway Analysis : Research has indicated that the formation of this compound occurs predominantly through dealkylation processes rather than as an intermediate from N-acetylprocainamide. This insight into metabolic pathways enhances the understanding of how different patient profiles (e.g., slow vs. rapid acetylators) influence drug metabolism and therapeutic outcomes .
Propiedades
Número CAS |
72040-49-4 |
|---|---|
Fórmula molecular |
C13H19N3O2 |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
4-acetamido-N-[2-(ethylamino)ethyl]benzamide |
InChI |
InChI=1S/C13H19N3O2/c1-3-14-8-9-15-13(18)11-4-6-12(7-5-11)16-10(2)17/h4-7,14H,3,8-9H2,1-2H3,(H,15,18)(H,16,17) |
Clave InChI |
JNDZQWRVBINENC-UHFFFAOYSA-N |
SMILES |
CCNCCNC(=O)C1=CC=C(C=C1)NC(=O)C |
SMILES canónico |
CCNCCNC(=O)C1=CC=C(C=C1)NC(=O)C |
Key on ui other cas no. |
72040-49-4 |
Sinónimos |
deethyl-N-acetylprocainamide deethylacecainide DENAPA desethyl-N-acetylprocainamide |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













